4-(3-Bromo-benzenesulfonyl)-thiomorpholine chemical properties
4-(3-Bromo-benzenesulfonyl)-thiomorpholine chemical properties
An In-depth Technical Guide to 4-(3-Bromo-benzenesulfonyl)-thiomorpholine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a heterocyclic sulfonamide of significant interest in medicinal chemistry. We will delve into its core chemical properties, provide a detailed synthetic protocol, explore its reactivity, and contextualize its importance as a scaffold in modern drug development programs.
Core Molecular Structure and Physicochemical Identity
4-(3-Bromo-benzenesulfonyl)-thiomorpholine belongs to the class of N-arylsulfonylated thiomorpholines. Its structure is characterized by a central thiomorpholine ring, where the nitrogen atom is functionalized with a 3-bromobenzenesulfonyl group. This substitution transforms the basic nitrogen of the thiomorpholine into a non-basic sulfonamide linkage.
The presence of the bromine atom on the phenyl ring at the meta-position provides a crucial reactive handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions. The thiomorpholine moiety, a sulfur-containing analog of morpholine, imparts distinct physicochemical properties compared to its oxygen-containing counterpart, including increased lipophilicity and different hydrogen bonding capabilities, which can be leveraged in drug design to modulate properties like cell permeability and metabolic stability.[1]
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 4-(3-bromophenyl)sulfonylthiomorpholine | N/A |
| Synonyms | 1-[(3-Bromobenzene)sulfonyl]thiomorpholine | [2] |
| CAS Number | 850349-32-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂S₂ | Derived |
| Molecular Weight | 322.24 g/mol | Derived |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
Synthesis and Characterization
The most direct and industrially scalable synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and thiomorpholine. This is a standard method for the formation of sulfonamides.
The causality behind this choice of reactants is straightforward: 3-bromobenzenesulfonyl chloride possesses a highly electrophilic sulfur atom, rendered so by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[4] The secondary amine of the thiomorpholine ring acts as the nucleophile.[5][6] To ensure the reaction proceeds to completion, a non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, thereby preventing the protonation of the starting thiomorpholine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-(3-bromo-benzenesulfonyl)-thiomorpholine.
Materials:
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3-Bromobenzenesulfonyl chloride (1.05 eq)[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add thiomorpholine (1.0 eq) and dissolve in dichloromethane (approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of dichloromethane.
-
Add the 3-bromobenzenesulfonyl chloride solution dropwise to the cooled thiomorpholine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(3-bromo-benzenesulfonyl)-thiomorpholine.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is dominated by two key features: the sulfonamide linkage and the aryl bromide.
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Sulfonamide Stability: The N-S bond in the sulfonamide is exceptionally stable to a wide range of chemical conditions, including many acidic, basic, and redox environments. This chemical robustness makes the sulfonamide a reliable and stable linker in complex molecule synthesis.
-
Aryl Bromide Reactivity: The bromine atom on the aromatic ring is the primary site for synthetic elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
-
This versatility allows the molecule to serve as a versatile building block for creating libraries of analogs, where the 3-position of the phenyl ring can be functionalized with a wide array of different substituents to explore structure-activity relationships (SAR).
Relevance and Application in Drug Discovery
The thiomorpholine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[7] Both the thiomorpholine ring and the sulfonamide group contribute to favorable pharmacological properties.
-
Thiomorpholine as a Bioisostere: Thiomorpholine is often used as a bioisostere of morpholine. The substitution of oxygen with sulfur increases the lipophilicity of the molecule, which can enhance membrane permeability and alter metabolic pathways.[1]
-
Pharmacological Precedent: Thiomorpholine sulfonamides have been successfully developed as potent enzyme inhibitors. A notable example is their use in the design of Tumor Necrosis Factor-α-Converting Enzyme (TACE) inhibitors for the treatment of rheumatoid arthritis.[8][9] In these inhibitors, the sulfonamide group often acts as a key binding element, coordinating with active site metals or forming critical hydrogen bonds.
Logical Workflow in a Drug Discovery Program
Caption: Use as a scaffold in drug discovery.
The utility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is clear: it serves as an advanced, ready-to-use building block. A drug discovery program can acquire or synthesize this core and immediately begin creating a diverse library of compounds by leveraging the reactivity of the aryl bromide. This strategy accelerates the timeline from initial hit discovery to lead optimization.
Safety and Handling
As with all laboratory chemicals, 4-(3-bromo-benzenesulfonyl)-thiomorpholine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, aryl sulfonamides are generally considered to be of low acute toxicity. However, the starting material, 3-bromobenzenesulfonyl chloride, is corrosive and lachrymatory and must be handled with extreme care.
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